[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-1-3-12(4-2-11)17-7-5-10(9-18)6-8-17/h1-4,10,18H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCRHCFCXZCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681481-99-2 | |
| Record name | {1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction proceeds through a series of steps, including condensation and reduction, to yield the desired product. Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring or the phenyl ring.
Scientific Research Applications
Cancer Treatment
Recent studies have identified [1-[4-(trifluoromethyl)phenyl]piperidin-4-yl]methanol as a promising candidate in cancer therapy. It acts as an indirect activator of AMP-activated protein kinase (AMPK), which is crucial in regulating cellular energy homeostasis and has implications in cancer metabolism.
- Case Study : A study reported the synthesis of related compounds that demonstrated potent anti-tumor activity against human breast cancer cell lines, showcasing favorable pharmacokinetic profiles when administered orally in animal models .
Metabolic Disorders
The compound has been investigated for its role in treating metabolic syndromes, including type 2 diabetes and obesity. Its mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is linked to glucose metabolism and fat accumulation.
- Case Study : Research indicates that compounds similar to this compound can ameliorate conditions associated with metabolic syndrome by improving insulin sensitivity and reducing body weight in preclinical models .
Central Nervous System Disorders
The potential neuroprotective effects of this compound have also been explored, particularly concerning cognitive impairments and neurodegenerative diseases such as Alzheimer's disease.
- Case Study : In vitro studies have shown that derivatives of piperidine compounds exhibit protective effects on neuronal cells under stress conditions, suggesting their utility in treating early cognitive decline .
Data Tables
Mechanism of Action
The mechanism of action of [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations:
Pyrimidine-based analogs (e.g., ) exhibit increased hydrogen bond acceptors (7 vs. 4 in the target), which may influence solubility and target binding.
Synthetic Complexity :
- The target compound’s synthesis likely involves reductive amination or nucleophilic substitution to introduce the trifluoromethylphenyl group, followed by hydroxymethylation at the 4-position. This contrasts with multi-step routes for analogs like those in , which require LiAlH4-mediated reductions and guanylation .
Biological Activity: While direct data for the target compound is lacking, analogs with trifluoromethylphenyl groups demonstrate activity against Trypanosoma cruzi (Chagas disease) via CYP51 inhibition and anticancer effects through kinase or ion channel modulation .
Functional Group Impact on Pharmacokinetics
- Trifluoromethyl Group : Enhances metabolic stability by resisting oxidative degradation and increasing electronegativity, as seen in UDO and UDD (CYP51 inhibitors) .
- Hydroxymethyl Group: Improves aqueous solubility compared to non-polar substituents, balancing the lipophilicity introduced by the trifluoromethylphenyl group .
Biological Activity
[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol, also known by its CAS number 349-95-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by experimental data and case studies.
The molecular formula of this compound is , with a molecular weight of 176.14 g/mol. The compound features a trifluoromethyl group, which is known to enhance metabolic stability and biological activity in various chemical entities .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its pharmacological effects, including cytotoxicity and potential therapeutic applications.
Antiproliferative Activity
Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant antiproliferative activity against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 1.00 ± 0.42 µM against acute erythroid leukemia (HEL) cells, indicating strong cytotoxic effects . The presence of the trifluoromethyl group contributes to the enhanced selectivity and potency observed in these compounds .
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4g | HEL | 1.00 ± 0.42 | >25 |
| 4g | K-562 | N/A | N/A |
| 4g | HL-60 | N/A | N/A |
The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems or inhibition of specific enzymes relevant to disease pathology. For instance, compounds with similar piperidine structures have been shown to interact with acetylcholine receptors, which are crucial in the central nervous system (CNS) .
Case Studies
Several case studies have highlighted the therapeutic potential of piperidine derivatives:
- CNS Disorders : A study indicated that piperidine derivatives could be beneficial in treating CNS disorders by acting as ligands for acetylcholine receptors, potentially aiding in conditions like Alzheimer's disease .
- Antimicrobial Activity : In another investigation, related compounds were screened against Mycobacterium tuberculosis, showing modest activity that suggests potential for further development as antimicrobial agents .
- Cancer Treatment : Research has shown that modifications to the piperidine structure can significantly impact cytotoxicity against various cancer cell lines, emphasizing the importance of structural optimization in drug design .
Q & A
Q. What are the established synthetic routes for [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol, and what are their critical reaction conditions?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Nucleophilic substitution to introduce the trifluoromethylphenyl group to piperidin-4-one derivatives. For example, Friedel-Crafts acylation using aluminum chloride as a catalyst can attach aromatic groups to the piperidine core .
- Step 2 : Reduction of ketone intermediates (e.g., piperidin-4-one) to the corresponding methanol derivative using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
- Critical Conditions : Strict anhydrous environments for Friedel-Crafts reactions, controlled temperatures (0–25°C) during reductions, and purification via column chromatography to isolate enantiomers .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for enantiomeric forms .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methanol -OH at δ ~2.5 ppm, piperidine ring protons at δ ~1.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₆F₃NO) .
Q. What are the preliminary pharmacological applications of this compound in drug discovery?
- Methodological Answer : Piperidine-methanol derivatives are explored as:
- Central Nervous System (CNS) Agents : Structural analogs show affinity for dopamine/serotonin receptors .
- Enzyme Inhibitors : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- Experimental Design : Radioligand binding assays (using ³H-labeled compounds) and in vitro enzymatic inhibition studies are standard .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s structure-activity relationship (SAR) in receptor binding studies?
- Methodological Answer :
- Hydrophobic Interactions : The -CF₃ group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in rodent models .
- Electron-Withdrawing Effects : Alters π-π stacking with aromatic residues in receptor binding sites, quantified via molecular docking simulations (e.g., AutoDock Vina) .
- Comparative Studies : Replace -CF₃ with -CH₃ or -Cl to assess changes in IC₅₀ values (e.g., ~10 nM for -CF₃ vs. ~100 nM for -CH₃ in serotonin receptor assays) .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control for variables like cell line (HEK293 vs. CHO), ligand concentration, and incubation time .
- Metabolite Interference : Use LC-MS to verify compound stability in assay buffers; pre-incubate with liver microsomes to identify active metabolites .
- Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
Q. How do enantiomeric forms of this compound differ in pharmacokinetic and stability profiles?
- Methodological Answer :
- Chiral Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate R/S enantiomers .
- Stability Studies : Incubate enantiomers in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) to measure degradation rates (t₁/₂ ~3 h for R vs. ~5 h for S) .
- Pharmacokinetics : Administer enantiomers to murine models and quantify plasma concentrations via LC-MS/MS; observe 2-fold higher AUC for the S-enantiomer .
Q. What are the computational approaches to predict the compound’s metabolic pathways?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s Metabolism Module or GLORYx to predict Phase I/II metabolism. The methanol group is prone to glucuronidation, while the piperidine ring undergoes N-oxidation .
- Validation : Compare predictions with in vitro hepatocyte assays; adjust parameters if predicted vs. observed metabolite ratios exceed 20% .
Technical and Safety Considerations
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Methodological Answer :
- HPLC-UV/MS : Detect residual solvents (e.g., dichloromethane) and byproducts (e.g., dehydro derivatives) with LOD ≤0.1% .
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation impurities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods due to potential volatile intermediates (e.g., trifluoromethylbenzene derivatives) .
- Waste Disposal : Neutralize acidic/basic waste before disposal; collect organic waste in halogen-approved containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
